5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione
Overview
Description
“5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione” is a specialty product for proteomics research . It is also known as PTVA. The molecular formula of this compound is C11H17N5O3 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Synthesis and Potential Applications
Chemical Synthesis and Heterocyclic Compound Development : Research has explored the synthesis of novel heterocyclic compounds, including derivatives of pyrimidine, which show promise as anti-inflammatory and analgesic agents. These compounds, synthesized from key intermediates like visnagenone and khellinone, have been evaluated for their cyclooxygenase inhibition and their potential analgesic and anti-inflammatory activities, demonstrating significant biological effects (Abu‐Hashem et al., 2020).
Antitumor Activity : Various pyrimidine derivatives have been synthesized and assessed for their antitumor activities. For instance, pyrido[2,3-d]pyrimidine derivatives showed promising antitumor activity in vitro, with some compounds demonstrating potent antineoplastic effects against specific cancer cell lines in vivo, suggesting potential applications in cancer treatment (Gineinah et al., 2013).
Antimicrobial and Antifungal Activities : The synthesis of various pyrimidine derivatives has also shown that these compounds possess antimicrobial and antifungal properties. Some derivatives have demonstrated moderate to good activity against a range of microorganisms, highlighting their potential as new antimicrobial agents (Laxmi et al., 2012).
Antihypertensive Agents : Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has shown that certain compounds in this class exhibit promising antihypertensive activity. These findings suggest the potential for developing new therapeutic agents to manage hypertension (Bayomi et al., 1999).
Catalysis and Synthetic Methodologies : Studies have introduced piperazine-based dicationic Bronsted acidic ionic salts for the synthesis of (thio)barbituric acid derivatives, showcasing an efficient and reusable catalyst for the synthesis of these compounds in water. This highlights the compound's role in facilitating environmentally friendly synthetic methodologies (Darvishzad et al., 2019).
properties
IUPAC Name |
6-hydroxy-5-(2-piperazin-1-ylethyliminomethyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c17-9-8(10(18)15-11(19)14-9)7-13-3-6-16-4-1-12-2-5-16/h7,12H,1-6H2,(H3,14,15,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKSYVPSKLRXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(NC(=O)NC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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